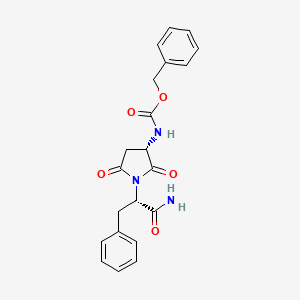
N-Benzyloxycarbonylaminosuccinylphenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonylaminosuccinylphenylalaninamide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form N-benzyloxycarbonylphenylalanine.
Formation of Succinyl Derivative: The protected phenylalanine is then reacted with succinic anhydride to form N-benzyloxycarbonylaminosuccinylphenylalanine.
Amidation: Finally, the succinyl derivative is amidated to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve high purity.
化学反応の分析
Types of Reactions: N-Benzyloxycarbonylaminosuccinylphenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
科学的研究の応用
Chemistry:
Peptide Synthesis: N-Benzyloxycarbonylaminosuccinylphenylalaninamide is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: It is used in bioconjugation reactions to link peptides to other biomolecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein-Protein Interactions: It is used to study protein-protein interactions in biochemical assays.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications in drug development.
Diagnostic Tools: It is used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Biotechnology: The compound is used in biotechnological applications, including the production of recombinant proteins.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用機序
Molecular Targets and Pathways: N-Benzyloxycarbonylaminosuccinylphenylalaninamide exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. It can also modulate protein-protein interactions by binding to specific domains on target proteins .
類似化合物との比較
N-Benzyloxycarbonyl-L-phenylalanine: A similar compound used in peptide synthesis and enzyme inhibition.
N-Benzyloxycarbonyl-L-proline: Another related compound used in bioconjugation and enzyme inhibition.
Uniqueness: N-Benzyloxycarbonylaminosuccinylphenylalaninamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a benzyloxycarbonyl group, succinyl moiety, and phenylalanine backbone provides versatility in synthetic and biochemical applications.
特性
CAS番号 |
73537-63-0 |
|---|---|
分子式 |
C21H21N3O5 |
分子量 |
395.4 g/mol |
IUPAC名 |
benzyl N-[(3S)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C21H21N3O5/c22-19(26)17(11-14-7-3-1-4-8-14)24-18(25)12-16(20(24)27)23-21(28)29-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H2,22,26)(H,23,28)/t16-,17-/m0/s1 |
InChIキー |
AFDYSCBKBWIECA-IRXDYDNUSA-N |
異性体SMILES |
C1[C@@H](C(=O)N(C1=O)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1C(C(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)
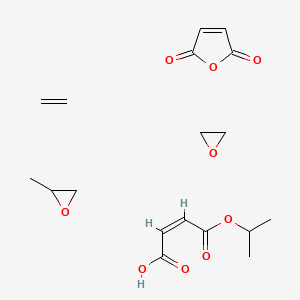
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
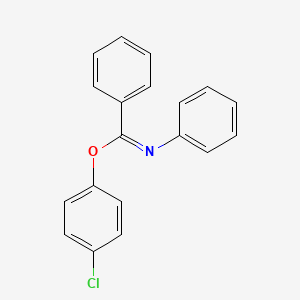
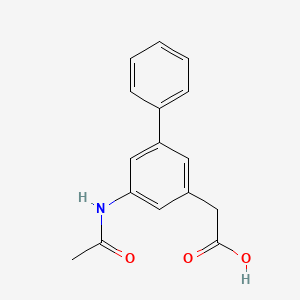

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
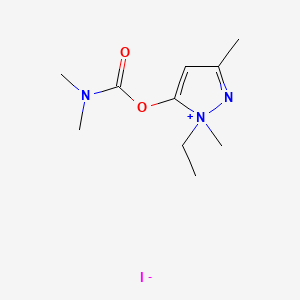
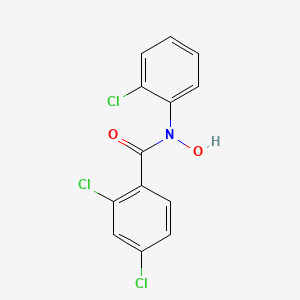
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
